6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Overview
Description
6,11-Dihydrodibenzo[b,e]thiepin-11-amine is an organic compound with the molecular formula C14H13NS. It is a derivative of dibenzothiepin, a class of compounds known for their diverse biological activities. This compound is characterized by its solid state at room temperature, appearing as colorless or slightly yellow crystals. It is soluble in organic solvents but has low solubility in water .
Mechanism of Action
Target of Action
It is known to be an organic building block , suggesting it may interact with a variety of biological targets.
Mode of Action
It is known to be used as a starting reagent in the synthesis of other compounds , indicating it may undergo various chemical reactions to interact with its targets.
Biochemical Pathways
It is used as a starting reagent in the synthesis of other compounds , suggesting it may be involved in various biochemical reactions and pathways.
Result of Action
It is known to be used in the synthesis of other compounds , suggesting its action may result in the formation of various chemical structures.
Action Environment
It is known to be a solid at room temperature and soluble in organic solvents , indicating that its action may be influenced by temperature and solvent conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,11-Dihydrodibenzo[b,e]thiepin-11-amine involves the reaction of dibenzo[b,e]thiepin derivatives with amines. For instance, starting from 6,11-dihydrodibenzo[b,e]thiepin-11-one, the compound can be converted to its corresponding 11-hydroximino derivative, which is then reduced to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydrodibenzo[b,e]thiepin-11-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6,11-Dihydrodibenzo[b,e]thiepin-11-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antiviral properties, particularly against dengue virus.
Industry: The compound is used in the production of dyes and as a material in electronic devices.
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydrodibenzo[b,e]thiepin-11-one: This compound is a precursor in the synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine and shares a similar core structure.
Dibenzothiepin derivatives: These compounds have similar biological activities and are used in various therapeutic applications.
Uniqueness
This compound is unique due to its specific structural features that allow it to interact with both viral and human molecular targets. This dual functionality makes it a promising candidate for further research in antiviral and antidepressant therapies .
Properties
IUPAC Name |
6,11-dihydrobenzo[c][1]benzothiepin-11-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPIITJTCSEBSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500156 | |
Record name | 6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1745-53-5 | |
Record name | 6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research primarily focuses on the synthesis and pharmacological screening of N-substituted derivatives of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine [, ]. This suggests an interest in understanding how modifications to the base structure of the compound, specifically substitutions at the nitrogen atom, impact its biological activity and potential therapeutic uses.
A: The presence of the term "pharmacological screening" in both titles [, ] strongly indicates that researchers are interested in exploring the potential medicinal applications of these compounds. Further research is needed to determine the specific therapeutic areas these compounds might be effective in.
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